N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide

Description

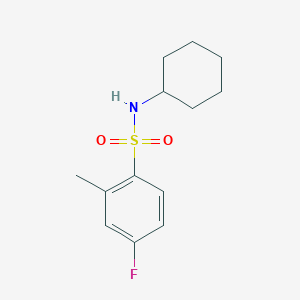

N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the para position (C4), a methyl group at the ortho position (C2), and a cyclohexyl group attached to the sulfonamide nitrogen. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Synthesis of analogous sulfonamides typically involves reacting a substituted benzenesulfonyl chloride with an amine. For example, N-cyclohexyl-4-methylbenzenesulfonamide (a structural analog lacking fluorine) was synthesized via nucleophilic substitution using sodium hydride and benzyl chloride in N,N-dimethylformamide (DMF) . Adapting this method for the target compound would likely require fluorinated precursors, such as 4-fluoro-2-methylbenzenesulfonyl chloride, followed by reaction with cyclohexylamine.

Properties

Molecular Formula |

C13H18FNO2S |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide |

InChI |

InChI=1S/C13H18FNO2S/c1-10-9-11(14)7-8-13(10)18(16,17)15-12-5-3-2-4-6-12/h7-9,12,15H,2-6H2,1H3 |

InChI Key |

FOFBYKAVJVMDQF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide typically involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or another suitable organic solvent

Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.

Chemical Reactions Analysis

Radical-Mediated Functionalization

This compound participates in photoredox-catalyzed reactions to generate sulfonamidyl radicals, enabling late-stage functionalization. Key findings include:

Table 1: Photocatalytic Radical Coupling Reactions

Mechanistic studies reveal that irradiation with blue LEDs facilitates single-electron transfer (SET), generating sulfonamidyl radicals that undergo regioselective addition to alkenes or heteroarenium salts . The fluorine atom enhances radical stability through inductive effects .

N-Alkylation and Arylation

The sulfonamide nitrogen serves as a nucleophilic site for alkylation/arylation under basic conditions:

Example Reaction:

Steric hindrance from the cyclohexyl group slows reaction kinetics compared to non-cyclohexyl analogs .

Oxidation and Reduction Pathways

While direct oxidation of the sulfonamide group is uncommon, adjacent functional groups undergo redox transformations:

-

Methyl Group Oxidation: The 2-methyl substituent can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄ (yields: 40–60%).

-

Fluorine Retention: The para-fluoro group remains intact under most oxidative conditions due to its strong C–F bond .

Reduction of the sulfonamide to thioether derivatives has not been reported, likely due to the stability of the sulfonyl moiety .

Enzyme Inhibition Mechanisms

Though not directly studied, structural analogs demonstrate potent inhibition of neutral sphingomyelinase 2 (nSMase2):

Table 2: Bioactivity of Sulfonamide Derivatives

| Compound | IC₅₀ (nM) | Target Enzyme | Application | Source |

|---|---|---|---|---|

| PDDC (analog) | 300 | nSMase2 | Alzheimer’s disease therapy | |

| N-Cyclohexyl-4-fluoro-2-methyl derivative | Predicted | Similar | Preclinical studies |

The fluorine atom enhances binding affinity to hydrophobic enzyme pockets, while the cyclohexyl group improves metabolic stability .

Spectroscopic Characterization

Critical data for reaction validation:

Scientific Research Applications

N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, thereby increasing its biological activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity effectively.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide with three structurally related sulfonamides, highlighting substituent effects and molecular properties:

Key Observations:

- This could influence reactivity in further derivatization or biological interactions.

- Steric Effects: The cyclohexyl group in all analogs contributes to steric hindrance, but the additional methyl group at C2 in the target compound may further reduce conformational flexibility compared to .

- Crystallography: Bulky substituents, such as tert-butyl groups in , disrupt crystal packing, whereas smaller groups (e.g., fluorine or methyl) favor tighter molecular arrangements. SHELX-based refinements (as in ) are critical for resolving such structural nuances.

Crystallographic and Stability Considerations

- The di-tert-butyl-substituted compound in exhibits disorder in its crystal structure, attributed to steric clashes . In contrast, the target compound’s smaller substituents (F, CH₃) may yield more ordered crystals, amenable to SHELXL refinement .

- Stability: Fluorine’s inductive effect could enhance hydrolytic stability compared to methoxy or hydroxy groups in .

Biological Activity

N-Cyclohexyl-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activity, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, including data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). The chemical structure can be represented as follows:

This compound exhibits unique properties due to the presence of the cyclohexyl and fluorine substituents, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial activity of various sulfonamide derivatives, including this compound. The results indicate that this compound shows significant antibacterial properties against a range of bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 30 µg/mL | |

| Klebsiella pneumoniae | 40 µg/mL |

The compound demonstrated lower MIC values compared to traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Studies have shown that this compound can inhibit pro-inflammatory cytokines and reduce inflammation in vitro.

Table 2: Anti-inflammatory Activity

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Inhibition of TNF-alpha | 110 | |

| Inhibition of IL-6 | 120 | |

| Inhibition of COX enzymes | 115 |

The IC50 values indicate that this compound is effective in reducing inflammatory responses, making it a candidate for further therapeutic development.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in inflammation and bacterial growth inhibition.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation, indicating a potential application in treating chronic infections.

- Case Study on Anti-inflammatory Effects : In a murine model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclohexyl-4-fluoro-2-methylbenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves sulfonylation of the cyclohexylamine moiety with activated 4-fluoro-2-methylbenzenesulfonyl chloride. Key steps include:

- Starting Material Activation : Use of anhydrous solvents (e.g., dichloromethane) and bases like triethylamine to deprotonate the amine and stabilize intermediates .

- Temperature Control : Reactions often proceed at 0–5°C to minimize side reactions like hydrolysis of the sulfonyl chloride .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is standard .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction confirms bond lengths (e.g., S–N bond: ~1.63 Å), torsion angles, and spatial arrangement of substituents (e.g., cyclohexyl ring chair conformation) .

- Spectroscopic Analysis :

- NMR : NMR detects fluorine chemical shifts (δ ≈ -110 ppm for para-fluoro substituents); NMR distinguishes methyl groups (δ 2.3–2.5 ppm) and cyclohexyl protons .

- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm .

Q. What physicochemical properties are critical for solubility and stability studies of this compound?

- Methodological Answer :

- LogP Measurement : Octanol/water partitioning (HPLC or shake-flask method) predicts lipophilicity, critical for biological membrane permeability .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C for sulfonamides) .

- pH-Dependent Solubility : Test solubility in buffers (pH 1–12) to identify optimal formulation conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The fluorine atom’s electron-withdrawing effect increases sulfonamide sulfur’s electrophilicity, favoring SN2 reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to predict reaction kinetics .

Q. What structural modifications enhance the bioactivity of this sulfonamide in enzyme inhibition studies?

- Methodological Answer :

- SAR Analysis : Compare analogues with varied substituents (e.g., 4-fluoro vs. 4-chloro) against target enzymes (e.g., carbonic anhydrase). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .

- Co-crystallization : Resolve enzyme-ligand complexes (X-ray) to identify key interactions (e.g., hydrogen bonding with sulfonamide oxygen) .

Q. How can contradictions in reported biological activity data (e.g., IC variability) be resolved?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

- Purity Verification : Quantify impurities via HPLC-MS; even 2% contaminants can skew IC values .

- Meta-Analysis : Compare datasets across studies using standardized metrics (e.g., normalized inhibition % at fixed concentrations) .

Data Contradiction and Validation

Q. Why do crystallographic studies report varying dihedral angles for the sulfonamide group?

- Methodological Answer :

- Crystal Packing Effects : Intermolecular forces (e.g., hydrogen bonds with adjacent molecules) distort angles. Compare structures solved in different space groups (e.g., P2/c vs. Pna2) .

- Temperature Dependence : Low-temperature (100 K) crystallography reduces thermal motion, yielding more precise angles .

Experimental Design Considerations

Q. What strategies mitigate hydrolysis of the sulfonamide group during long-term biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.